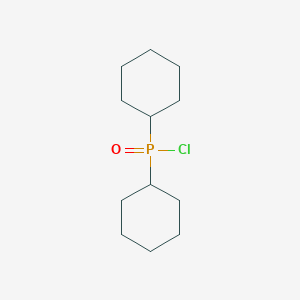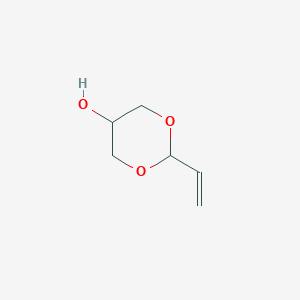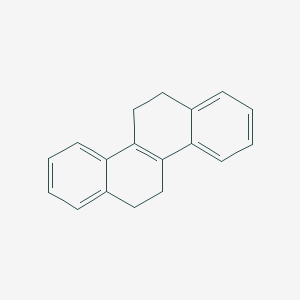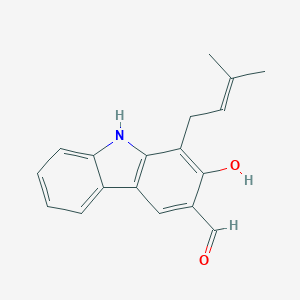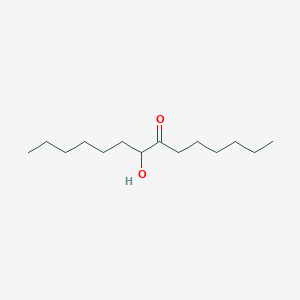
8-Hydroxytetradecan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxytetradecan-7-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is a ketone that belongs to the class of aliphatic compounds and has a molecular formula of C14H28O2. The compound is synthesized using a variety of methods and has been found to have numerous biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 8-Hydroxytetradecan-7-one is not fully understood. However, it is believed to act as a competitive inhibitor of fatty acid hydroxylase. This inhibition leads to an accumulation of fatty acids in the cell, which can have various effects on cellular function and metabolism.
Biochemical And Physiological Effects
Research has shown that 8-Hydroxytetradecan-7-one has various biochemical and physiological effects. One of the most significant effects is its ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Other studies have shown that 8-Hydroxytetradecan-7-one can improve insulin sensitivity and reduce the risk of developing metabolic disorders.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 8-Hydroxytetradecan-7-one in lab experiments is its ability to induce apoptosis in cancer cells. This property makes it a promising candidate for developing new cancer treatments. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 8-Hydroxytetradecan-7-one is its potential toxicity. The compound has been found to be cytotoxic in some cell lines, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 8-Hydroxytetradecan-7-one. One of the most promising areas of research is the development of new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Additionally, further investigation is needed to understand the mechanism of action of the compound fully. This understanding could lead to the development of new treatments for metabolic disorders and other diseases. Finally, research is needed to determine the safety and efficacy of 8-Hydroxytetradecan-7-one in human trials.
Conclusion
In conclusion, 8-Hydroxytetradecan-7-one is a synthetic compound that has numerous scientific research applications. The compound is relatively easy to synthesize and has been found to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, the compound shows promise as a potential treatment for cancer and metabolic disorders. Further research is needed to fully understand the compound's mechanism of action and to determine its safety and efficacy in human trials.
Synthesis Methods
There are several methods for synthesizing 8-Hydroxytetradecan-7-one, including the reaction of 1-bromotetradecane with copper(I) oxide and oxygen gas, as well as the reaction of tetradecanoic acid with hydroxylamine hydrochloride and sodium acetate. Another method involves the reaction of 1-bromotetradecane with sodium hydroxide and hydrogen peroxide. The synthesis method used depends on the desired purity and yield of the compound.
Scientific Research Applications
8-Hydroxytetradecan-7-one has been found to have numerous scientific research applications. One of the most significant applications is in the field of biochemistry, where it is used as a substrate for the enzyme fatty acid hydroxylase. This enzyme plays a crucial role in the metabolism of lipids and is essential for maintaining proper cellular function. Additionally, 8-Hydroxytetradecan-7-one has been used in studies investigating the role of lipids in the development of various diseases, including cancer and metabolic disorders.
properties
CAS RN |
18229-17-9 |
|---|---|
Product Name |
8-Hydroxytetradecan-7-one |
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
8-hydroxytetradecan-7-one |
InChI |
InChI=1S/C14H28O2/c1-3-5-7-9-11-13(15)14(16)12-10-8-6-4-2/h13,15H,3-12H2,1-2H3 |
InChI Key |
PQESRTWBQJRGON-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C(=O)CCCCCC)O |
Canonical SMILES |
CCCCCCC(C(=O)CCCCCC)O |
Other CAS RN |
18229-17-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



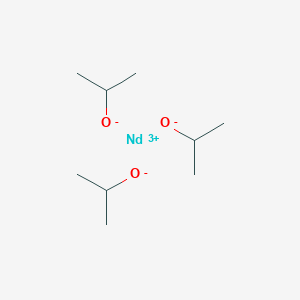
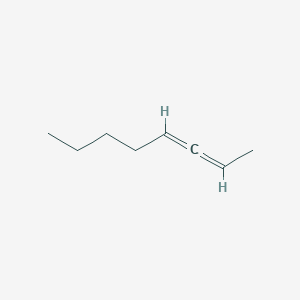
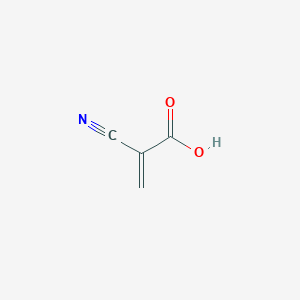
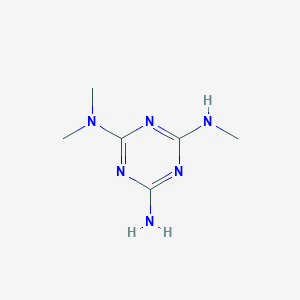
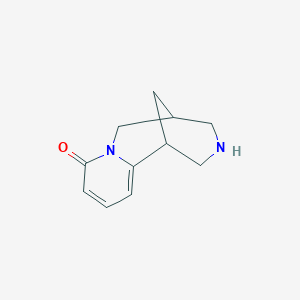
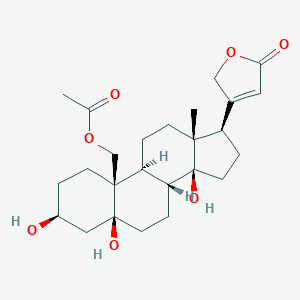
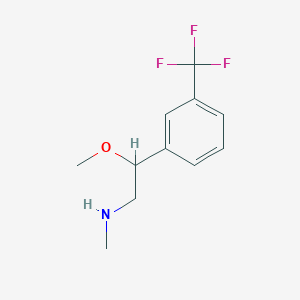
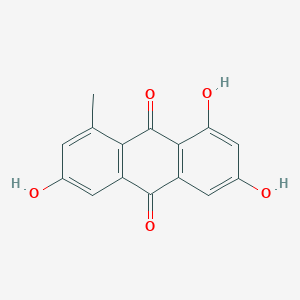
![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)
